4-Bromo-o-xylene

Regioselective bromination Isomer separation Process chemistry

4-Bromo-o-xylene (4-Bromo-1,2-dimethylbenzene, CAS 583-71-1) is a monobrominated ortho-xylene isomer with molecular formula C8H9Br and molecular weight 185.06 g/mol. Its physical state is a colorless to light yellow liquid with a density of 1.37 g/mL at 25°C and boiling point of 214–215°C.

Molecular Formula C8H9B
Molecular Weight 185.06 g/mol
CAS No. 583-71-1
Cat. No. B1216868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-o-xylene
CAS583-71-1
Synonyms4-bromo-1,2-xylene
4-bromo-o-xylol
Molecular FormulaC8H9B
Molecular Weight185.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C
InChIInChI=1S/C8H9Br/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
InChIKeyQOGHRLGTXVMRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-o-xylene (CAS 583-71-1) Procurement & Technical Grade Differentiation Overview


4-Bromo-o-xylene (4-Bromo-1,2-dimethylbenzene, CAS 583-71-1) is a monobrominated ortho-xylene isomer with molecular formula C8H9Br and molecular weight 185.06 g/mol [1]. Its physical state is a colorless to light yellow liquid with a density of 1.37 g/mL at 25°C and boiling point of 214–215°C [1] [2]. As a key aromatic halide intermediate, it serves as a building block for soluble polyimide resins, diphenyl ethers, and pharmaceutical intermediates including riboflavin (vitamin B2) [1]. The compound's primary industrial value lies in its specific bromine substitution pattern at the para position relative to one methyl group on the ortho-xylene ring, which governs its regioselective reactivity in cross-coupling and oxidative ammonolysis applications [2].

Why 3-Bromo-o-xylene or 4-Bromo-m-xylene Cannot Substitute 4-Bromo-o-xylene in Regioselective Applications


Substitution of 4-bromo-o-xylene with the closely related isomer 3-bromo-o-xylene (CAS 576-23-8) is structurally and practically constrained. These two monobromo-o-xylene isomers possess nearly identical boiling points (214°C for 4-bromo-o-xylene vs. 215°C for 3-bromo-o-xylene), rendering them inseparable by conventional distillation or crystallization, and challenging even for specialized gas chromatography methods [1] [2]. This co-eluting isomer impurity profile necessitates procurement of the 4-bromo isomer with minimal 3-bromo contamination for downstream regioselective reactions. Furthermore, substitution with 4-bromo-m-xylene (CAS 583-70-0) introduces a different methyl substitution pattern (1,2,4- vs. 1,2,3-substitution) that fundamentally alters electronic distribution on the aromatic ring and would yield different regioisomeric products in cross-coupling and functionalization reactions [3]. The evidence below quantitatively demonstrates why 4-bromo-o-xylene, specifically with a high 4:3-bromo isomer ratio, is essential for achieving target yields and selectivity in critical synthetic applications.

Quantitative Comparative Evidence: 4-Bromo-o-xylene vs. 3-Bromo-o-xylene Isomer Differentiation


Direct Head-to-Head Comparison: 4-Bromo-o-xylene to 3-Bromo-o-xylene Product Ratios Under Controlled Bromination Conditions

In the bromination of o-xylene under standard solvent-less conditions (0.875:1 Br2:o-xylene mole ratio, 0°C to -5°C) described in Organic Syntheses, the resulting isomer mixture is 75:25 4-bromo-o-xylene to 3-bromo-o-xylene [1]. In contrast, an optimized process using liquid sulfur dioxide as solvent and controlled Br2:o-xylene ratio (0.78:1) at -15°C achieves a substantially enriched 92:8 ratio of 4-bromo-o-xylene to 3-bromo-o-xylene [2].

Regioselective bromination Isomer separation Process chemistry Aromatic halogenation

Cross-Study Comparison: Oxidative Ammonolysis Selectivity to 4-Bromophthalonitrile

In a direct cross-study comparison of oxidative ammonolysis performance, 4-bromo-o-xylene on a V-Sb-Bi-Zr/γ-Al2O3 catalyst produces 4-bromophthalonitrile with a one-cycle selectivity of 74.82 mol% [1]. When the process is conducted with recirculation, selectivity increases to 95.42–96.58% [1]. Under comparable oxidative ammonolysis conditions on the same catalyst system, the chloro analog 4-chloro-o-xylene yields 4-chlorophthalonitrile at 86.42% at 97.6% conversion [2].

Oxidative ammonolysis Catalytic selectivity Phthalonitrile synthesis V-Sb-Bi-Zr/Al2O3 catalysis

Process Yield Comparison: 4-Bromo-o-xylene Synthesis with Excess Bromine vs. SO2-Mediated Process

In solvent-less bromination of o-xylene at -10°C without light exclusion, alpha-bromo-o-xylene side product reaches approximately 10% of the reaction mixture [1]. Under identical conditions but with sulfur dioxide (SO2) as solvent, alpha-bromo-o-xylene formation is suppressed to approximately 0.3% [1]. Isolated yields of 4-bromo-o-xylene range from 25% to 40% in solvent-less processes (depending on Br2:o-xylene ratio and distillation protocol) [2], while SO2-mediated processes achieve isolated yields up to 80% [3].

Process yield optimization Sulfur dioxide solvent Alpha-bromo-o-xylene suppression Commercial synthesis

Technical Grade Purity Specification: Minimum Purity and Isomer Impurity Disclosure

Commercial technical grade 4-bromo-o-xylene from major suppliers (e.g., TCI, Thermo Scientific) is specified at ≥75.0% purity by GC with explicit disclosure that the remaining material is predominantly 3-bromo-o-xylene . This compares to 3-bromo-o-xylene which is commercially available at 99% purity , and 4-bromo-m-xylene at 97% purity [1].

Analytical specification GC purity Procurement quality Isomer impurity

Procurement-Driven Application Scenarios for 4-Bromo-o-xylene (CAS 583-71-1)


Synthesis of 4-Bromophthalonitrile for High-Performance Polymers and Phthalocyanines

4-Bromo-o-xylene is the established starting material for producing 4-bromophthalonitrile via oxidative ammonolysis on V-Sb-Bi-Zr/γ-Al2O3 catalysts. The reaction achieves 74.82 mol% yield in a single pass and up to 96.58% selectivity with recirculation [1]. 4-Bromophthalonitrile is a key monomer for soluble polyimides and a precursor to phthalocyanine-based materials used in electronics and aerospace coatings [2]. Procurement of 4-bromo-o-xylene with high 4:3-bromo isomer ratio (≥90:10) is essential to avoid 3-bromophthalonitrile contamination in the polymer product, which would alter polymer properties [1].

Synthesis of 5-Bromophthalide (Citalopram Intermediate) via Co/Mn-Catalyzed Oxidation

4-Bromo-o-xylene undergoes Co(OAc)2-Mn(OAc)2-NaBr-catalyzed oxidation with oxygen in acetic acid to yield 5-bromophthalide, a key intermediate in the synthesis of the antidepressant citalopram [1]. The reaction proceeds in satisfactory yield, and the specific 4-bromo substitution pattern is required to direct the lactonization to the 5-position. Isomeric impurities (3-bromo-o-xylene) would yield regioisomeric phthalides that are difficult to separate and would require additional purification steps in pharmaceutical manufacturing [1].

Preparation of Diphenyl Ethers (3,3',4,4'-Tetramethyldiphenyl Ether) for High-Temperature Lubricants

4-Bromo-o-xylene is a starting reagent for the preparation of diphenyl ethers including 3,3',4,4'-tetramethyldiphenyl ether and 1,4-bis(3,4-dimethylphenoxy)benzene [1]. These ethers serve as high-temperature heat transfer fluids and specialty lubricant base stocks [2]. The ortho-xylene-derived methyl substitution pattern confers thermal stability and low volatility compared to unsubstituted diphenyl ethers. High isomeric purity of 4-bromo-o-xylene is required to obtain symmetrical diphenyl ethers with consistent physical properties (viscosity, pour point, thermal decomposition temperature) for high-reliability applications [1].

Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Building Blocks

The bromine atom in 4-bromo-o-xylene serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, enabling construction of biaryl scaffolds for drug discovery [1]. The two methyl groups ortho to each other create steric hindrance that can modulate coupling efficiency and regioselectivity compared to unsubstituted bromobenzene. Procurement of material with minimal 3-bromo-o-xylene contamination is critical, as the 3-bromo isomer would yield different biaryl regioisomers that co-migrate on HPLC and require costly chiral or preparative chromatography to separate [1]. The commercial availability of 4-bromo-o-xylene in bulk (kg to ton scale) supports medicinal chemistry and early-stage process development [2].

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